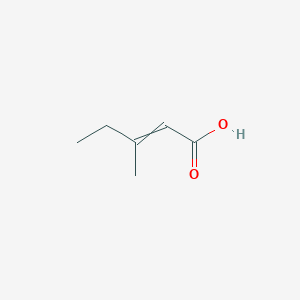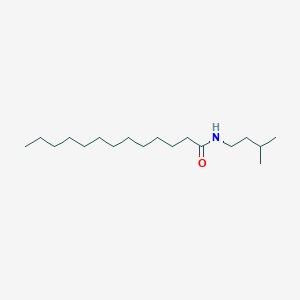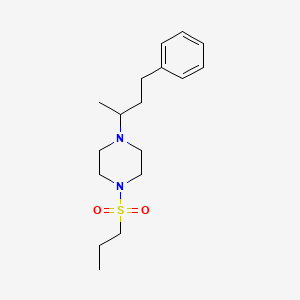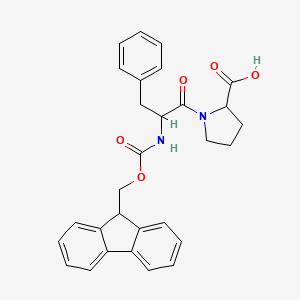
3-Methylpent-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-pent-2-enoic acid can be synthesized through various methods. One common approach involves the aldol condensation of acetaldehyde and isobutyraldehyde, followed by dehydration to form the desired product . The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the double bond.
Industrial Production Methods
In industrial settings, the production of 3-Methyl-pent-2-enoic acid often involves the catalytic hydrogenation of 3-methyl-2-pentenoic acid esters. This process utilizes metal catalysts such as palladium or platinum to facilitate the hydrogenation reaction, converting the ester into the corresponding carboxylic acid .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-pent-2-enoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bond into a single bond, forming 3-methyl-pentanoic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium or platinum catalysts
Substitution: Alcohols, amines, acid catalysts
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: 3-Methyl-pentanoic acid
Substitution: Esters, amides
Scientific Research Applications
3-Methyl-pent-2-enoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-pent-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
3-Methyl-pent-2-enoic acid can be compared with other similar compounds, such as:
2-Methyl-2-pentenoic acid: Similar structure but with the double bond at a different position.
3-Methyl-3-pentenoic acid: Similar structure but with the double bond at a different position.
Pent-2-enoic acid: Lacks the methyl group present in 3-Methyl-pent-2-enoic acid.
Uniqueness
The presence of the methyl group at the third carbon atom and the double bond between the second and third carbon atoms gives 3-Methyl-pent-2-enoic acid unique chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
3-methylpent-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-5(2)4-6(7)8/h4H,3H2,1-2H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFQOQOSOMBPEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901013 |
Source


|
| Record name | NoName_61 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50901013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-phenylthiourea](/img/structure/B12502835.png)



![Propyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12502851.png)


![(N-methyl-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)acetic acid](/img/structure/B12502875.png)
![2-{3-Hydroxy-5-[2-(4-hydroxy-3-methoxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12502876.png)
![(4-Fluorophenyl)(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)methanone](/img/structure/B12502884.png)
![1-[6-(3,4-Dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B12502886.png)
![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B12502887.png)
![2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B12502893.png)
![2-[(3,4-Dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B12502902.png)
